Srpin803

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

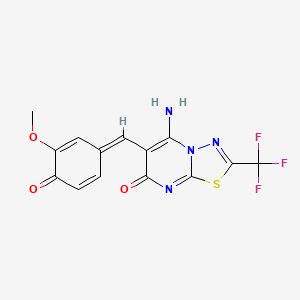

Structure

3D Structure

Properties

Molecular Formula |

C14H9F3N4O3S |

|---|---|

Molecular Weight |

370.31 g/mol |

IUPAC Name |

5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+ |

InChI Key |

JCSNCMXWHKOYJB-GQCTYLIASA-N |

Isomeric SMILES |

COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O |

Canonical SMILES |

COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Srpin803: A Dual Inhibitor of SRPK1 and CK2 for Research in Angiogenesis and Cancer

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Srpin803 is a potent small molecule inhibitor targeting two key serine/threonine kinases: Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By dually inhibiting these enzymes, this compound disrupts critical cellular signaling pathways involved in pathological angiogenesis and cancer progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and its potential applications in biomedical research. The information is presented to support further investigation and drug development efforts centered on this promising compound.

Introduction

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and several ocular diseases, including age-related macular degeneration (AMD).[1] Key signaling pathways that regulate angiogenesis are often dysregulated in these conditions. Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are two such regulators that have emerged as attractive therapeutic targets.[1][2]

SRPK1 is a key regulator of mRNA splicing, primarily through the phosphorylation of serine/arginine-rich (SR) splicing factors.[3] This process can influence the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1] CK2 is a highly pleiotropic kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[2][4] Its aberrant activity is frequently observed in various cancers.[4]

This compound was identified as a dual inhibitor of both SRPK1 and CK2, exhibiting potent anti-angiogenic properties.[1] Its ability to simultaneously modulate two distinct but relevant pathways makes it a valuable tool for research and a potential lead compound for the development of novel therapeutics.[1]

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of both SRPK1 and CK2. This dual inhibition leads to a reduction in the phosphorylation of their respective downstream substrates.

Inhibition of SRPK1: By inhibiting SRPK1, this compound prevents the phosphorylation of SR proteins. This disrupts the normal splicing of pre-mRNA, including that of VEGF-A, leading to a decrease in the production of pro-angiogenic isoforms.[1]

Inhibition of CK2: Inhibition of CK2 by this compound can impact multiple signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] In the context of angiogenesis, CK2 inhibition can also contribute to the reduction of VEGF production.[1]

The synergistic effect of inhibiting both kinases is believed to be more effective in preventing pathological angiogenesis than targeting either kinase alone.[1]

Quantitative Data

The inhibitory activity of this compound against SRPK1 and CK2, as well as its effects on various cell lines, have been quantified in several studies. The reported values are summarized in the tables below. It is important to note that some variations in IC50 values exist across different reports, which may be attributed to different experimental conditions and assay formats.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Source |

| CK2 | 203 | [6][7] |

| CK2 | 210 | [8][9] |

| CK2 | 680 | [8][9] |

| SRPK1 | 2400 | [6][7][10] |

| SRPK1 | 7500 | [6][8][9] |

Table 2: Cytostatic and Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | IC50 (µM) | Source |

| Hcc827 | Non-small cell lung cancer | 80-98 | - | - | [6][8] |

| PC3 | Prostate cancer | 80-98 | - | - | [6][8] |

| U87 | Glioblastoma | 80-98 | - | 77 | [8] |

| A549 | Non-small cell lung cancer | 61-79 | - | - | [8] |

| HeLa | Cervical cancer | 61-79 | - | - | [8] |

| MCF7 | Breast cancer | - | - | 61 | [8] |

| MRC5 | Normal lung fibroblast | - | - | 63 | [8] |

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. IC50: Concentration for 50% inhibition (cytotoxicity).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound can be performed starting from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. The key steps involve the reaction with ethyl cyanoacetate in the presence of sodium methoxide to form an amide intermediate, followed by a Knoevenagel condensation with vanillin.[8][9]

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound against SRPK1 and CK2.

Materials:

-

Recombinant human SRPK1 and CK2

-

Substrate: LBRNt(62-92) for SRPK1, specific peptide substrate for CK2

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and reagents

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

-

Add varying concentrations of this compound to the reaction mixtures. A DMSO control should be included.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or quantify the incorporated radioactivity using a phosphorimager or by excising the substrate bands and using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50, TGI, and IC50 values from the dose-response curves.

Zebrafish Anti-Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic effects of this compound.

Materials:

-

Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

-

This compound

-

Embryo medium

-

Microinjection setup or multi-well plates for compound exposure

-

Fluorescence microscope

Procedure:

-

Collect zebrafish embryos and maintain them in embryo medium.

-

Expose the embryos to different concentrations of this compound, either by adding the compound to the embryo medium or by microinjection at the one-cell stage.[6]

-

Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).

-

Anesthetize the embryos and mount them for imaging.

-

Visualize and capture images of the developing vasculature, particularly the intersegmental vessels (ISVs), using a fluorescence microscope.

-

Quantify the anti-angiogenic effect by measuring changes in vessel length, branching, or by scoring for the presence or absence of vessels.

Mouse Model of Age-Related Macular Degeneration

This in vivo model is used to assess the therapeutic potential of this compound in a disease-relevant context.

Materials:

-

Mouse model of choroidal neovascularization (CNV), which mimics wet AMD.

-

This compound formulated for topical administration (e.g., eye ointment).

-

Anesthesia for mice.

-

Fundus imaging system or other methods for evaluating CNV (e.g., histology, fluorescein angiography).

Procedure:

-

Induce CNV in the mice, for example, by laser photocoagulation of the retina.

-

Administer this compound topically to the eyes of the mice over a set period.

-

At the end of the treatment period, evaluate the extent of CNV. This can be done by measuring the size and leakage of the neovascular lesions using imaging techniques or by histological analysis of the retinal tissue.

-

Compare the extent of CNV in the this compound-treated group to a vehicle-treated control group to determine the efficacy of the inhibitor.[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable chemical probe for studying the roles of SRPK1 and CK2 in cellular processes, particularly in the context of angiogenesis and cancer. Its dual inhibitory activity presents a compelling strategy for targeting complex diseases driven by multiple signaling pathways. The data and protocols summarized in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of next-generation inhibitors with improved efficacy and selectivity. As research progresses, a deeper understanding of the intricate mechanisms governed by SRPK1 and CK2 will undoubtedly open new avenues for therapeutic intervention.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.4. In Vitro Kinase Assays [bio-protocol.org]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. SRPK1 and Akt Protein Kinases Phosphorylate the RS Domain of Lamin B Receptor with Distinct Specificity: A Combined Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro kinase assays [bio-protocol.org]

Srpin803: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel Dual SRPK1/CK2 Inhibator

Abstract

Srpin803 is a novel small molecule that has garnered significant interest within the scientific community for its potent dual inhibitory activity against Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and established biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental protocols for its synthesis and evaluation, and its potential as a therapeutic agent, particularly in the context of anti-angiogenic therapies.

Chemical Structure and Properties

Initially, the chemical structure of this compound was proposed to be a bicyclic compound. However, subsequent analysis using FT-IR spectroscopy and X-ray crystallography led to a revision of its structure to a monocyclic thiadiazolocyanoacrylamide.[1][2]

IUPAC Name: 5,6-Dihydro-6-[(4-hydroxy-3-methoxyphenyl)methylene]-5-imino-2-(trifluoromethyl)-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one[3]

Synonyms: SRPIN 803, SRPIN-803[3]

Chemical Formula: C₁₄H₉F₃N₄O₃S[4]

Molecular Weight: 370.31 g/mol [4]

SMILES: O=C(N=C1SC(C(F)(F)F)=NN1C/2=N)C2=C/C3=CC=C(C(OC)=C3)O[4]

Physicochemical Properties

This compound is a yellow solid.[1][2] While a specific melting point has not been reported in the reviewed literature, its solubility and stability have been characterized.

| Property | Value | Source |

| Appearance | Yellow solid | [1][2] |

| Solubility | DMSO: 100 mg/mL (270.04 mM) | MedChemExpress |

| Stability | Stable at pH 7.4. Less stable at pH 5.2, undergoes retro-Knoevenagel reaction with a half-life of 16 hours and 30 minutes. | [3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | MedChemExpress |

| XLogP3 | 1.8 | [5] |

Biological Activity and Mechanism of Action

This compound is a potent, reversible, and ATP-competitive dual inhibitor of SRPK1 and CK2. This dual inhibition is central to its primary biological effect: the attenuation of pathological angiogenesis.

Kinase Inhibitory Activity

The inhibitory activity of this compound against SRPK1 and CK2 has been quantified in multiple studies, with some variation in the reported IC₅₀ values.

| Target Kinase | IC₅₀ | Source |

| SRPK1 | 2.4 µM | [4] |

| SRPK1 | 7.5 µM | [3] |

| CK2 | 203 nM | [4] |

| CK2 | 0.68 µM | [3] |

Anti-Angiogenic Effects

The anti-angiogenic properties of this compound are a direct consequence of its inhibition of SRPK1 and CK2. These kinases are involved in the regulation of Vascular Endothelial Growth Factor (VEGF) expression and splicing. By inhibiting SRPK1 and CK2, this compound effectively reduces the production of pro-angiogenic VEGF isoforms.[3] This mechanism has been demonstrated to suppress choroidal neovascularization in mouse models of age-related macular degeneration and inhibit angiogenesis in zebrafish embryos.[4][6]

Signaling Pathway

The inhibitory action of this compound on SRPK1 and CK2 disrupts the downstream signaling cascade that promotes angiogenesis. SRPK1, in particular, phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1. Phosphorylated SRSF1 promotes the splicing of VEGF pre-mRNA into pro-angiogenic isoforms. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to a shift in VEGF splicing towards anti-angiogenic isoforms. CK2 is also implicated in pro-angiogenic signaling, and its inhibition by this compound further contributes to the overall anti-angiogenic effect.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation.[1][2][3]

Materials:

-

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

-

Ethyl cyanoacetate

-

Sodium methoxide

-

Vanillin

-

Ammonium acetate

-

Acetic acid

-

Appropriate solvents (e.g., methanol, ethanol)

Procedure:

-

Synthesis of the amide intermediate: React 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate in the presence of sodium methoxide.

-

Knoevenagel Condensation: Subject the resulting amide to a Knoevenagel condensation with vanillin. This reaction is typically carried out in the presence of ammonium acetate and acetic acid.

-

Isolation and Purification: Isolate the crude this compound product. Purification can be achieved through standard techniques such as recrystallization or column chromatography to yield a yellow solid.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against SRPK1 and CK2 can be assessed using in vitro kinase assays.[3]

Materials:

-

Recombinant SRPK1 or CK2 enzyme

-

Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)

-

ATP (radiolabeled or for use with a detection reagent)

-

This compound at various concentrations

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay) or method for quantifying substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and assay buffer in the wells of a microplate.

-

Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

-

Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced or by quantifying the incorporation of phosphate into the substrate.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Zebrafish Anti-Angiogenesis Assay

The in vivo anti-angiogenic effects of this compound can be evaluated using a zebrafish model.[3][6]

Materials:

-

Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))

-

This compound at various concentrations

-

Embryo medium

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Collect and dechorionate zebrafish embryos.

-

At approximately 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium.

-

Add this compound at different concentrations to the wells. Include a vehicle control.

-

Incubate the embryos at 28.5°C.

-

At a designated time point (e.g., 48 or 72 hpf), anesthetize the embryos.

-

Image the vasculature of the embryos using a fluorescence microscope.

-

Quantify the extent of angiogenesis, for example, by measuring the length or number of intersegmental vessels (ISVs).

-

Compare the vascular development in this compound-treated embryos to the vehicle-treated controls to assess the anti-angiogenic effect.

Conclusion

This compound is a promising dual inhibitor of SRPK1 and CK2 with well-documented anti-angiogenic properties. Its ability to modulate VEGF splicing through a clear mechanism of action makes it a compelling candidate for further investigation in the context of diseases characterized by pathological angiogenesis, such as age-related macular degeneration and various cancers. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing small molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore its development as a clinical agent.

References

- 1. Srpin-803 | C14H9F3N4O3S | CID 1233980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of SERPINF1 (PEDF) in Macular Degeneration Research

A Note on the Topic: Initial searches for "Srpin803" did not yield a recognized gene or protein in the context of macular degeneration research. Given the phonetic similarity, this guide focuses on SERPINF1 , a prominent member of the Serpin superfamily, which is extensively researched in retinal diseases. SERPINF1 encodes the Pigment Epithelium-Derived Factor (PEDF), a critical regulator of retinal homeostasis whose dysfunction is strongly implicated in the pathogenesis of Age-Related Macular Degeneration (AMD).

Executive Summary

Pigment Epithelium-Derived Factor (PEDF), encoded by the SERPINF1 gene, is a multifunctional secreted glycoprotein with potent neurotrophic, anti-angiogenic, and anti-inflammatory properties.[1] It is a non-inhibitory member of the serine protease inhibitor (serpin) superfamily, originally identified in the conditioned medium of human retinal pigment epithelium (RPE) cells.[1][2] In the eye, PEDF is crucial for maintaining the delicate homeostasis of the retinal microenvironment. A growing body of evidence indicates that a decline in PEDF levels and a subsequent imbalance with pro-angiogenic factors, particularly Vascular Endothelial Growth Factor (VEGF), is a key pathological driver in the development and progression of both neovascular ("wet") and atrophic ("dry") forms of AMD.[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental investigation of SERPINF1/PEDF in AMD research, targeting its potential as a therapeutic agent.

The Multifaceted Role of SERPINF1/PEDF in AMD Pathophysiology

The protective functions of PEDF in the retina are diverse, addressing the core pathological processes of AMD: choroidal neovascularization (CNV), photoreceptor and RPE cell death, inflammation, and oxidative stress.

Anti-Angiogenic Activity

PEDF is one of the most potent endogenous inhibitors of angiogenesis identified in the eye.[1] Its primary role in this context is to counteract the effects of pro-angiogenic factors like VEGF, which are upregulated in neovascular AMD.[2] The disequilibrium between reduced PEDF and elevated VEGF levels is considered a critical switch that permits the growth of abnormal choroidal vessels through Bruch's membrane.[2][3][5]

The mechanisms of PEDF's anti-angiogenic action include:

-

Induction of Endothelial Cell Apoptosis: PEDF can bind to its receptors on endothelial cells, triggering downstream signaling that activates caspases and leads to programmed cell death, thereby pruning nascent pathological vessels.[1]

-

Inhibition of Endothelial Cell Migration and Proliferation: PEDF effectively suppresses the migration and growth of vascular endothelial cells stimulated by VEGF.[6][7]

-

Downregulation of VEGF Expression: Studies have shown that PEDF can decrease VEGF expression and promoter activity under hypoxic conditions, a common trigger for neovascularization.[6]

-

VEGF Receptor Interference: PEDF may interfere with VEGF signaling by promoting the cleavage of VEGF receptors (VEGFR-1 and VEGFR-2) via γ-secretase activity.[6]

Neuroprotective Effects

Beyond its vascular effects, PEDF is a powerful neurotrophic factor that supports the survival of retinal neurons, including photoreceptors and retinal ganglion cells (RGCs).[1][8] This is particularly relevant for geographic atrophy (GA), the advanced form of dry AMD, which is characterized by the progressive loss of RPE and photoreceptor cells.

Key neuroprotective mechanisms include:

-

Activation of Pro-Survival Pathways: PEDF binding to its primary neurotrophic receptor, PEDF-R (PNPLA2), activates survival signaling cascades such as PI3K-Akt and JAK-STAT3.[1]

-

Anti-Apoptotic Regulation: PEDF promotes the expression of anti-apoptotic proteins like Bcl-2 while inhibiting pro-apoptotic factors, thus protecting retinal cells from stress-induced death.[1][4]

-

Reduction of Oxidative Stress: PEDF can increase the levels of the antioxidant glutathione in RPE cells, protecting them from oxidative damage, a key contributor to AMD pathogenesis.[9]

Anti-Inflammatory and Immunomodulatory Roles

Chronic inflammation is a hallmark of AMD. PEDF exerts anti-inflammatory effects that help maintain an immunosuppressive environment in the retina. Loss of PEDF can increase the vulnerability of the retina to inflammatory damage and elevate the recruitment of subretinal immune cells.[10]

Key Signaling Pathways

PEDF exerts its diverse functions by interacting with a range of cell surface receptors, initiating distinct intracellular signaling cascades.

Anti-Angiogenic Signaling

The primary anti-angiogenic effects of PEDF are mediated through its interaction with receptors on endothelial cells, leading to the inhibition of pro-angiogenic signaling and induction of apoptosis.

Neuroprotective Signaling

PEDF's neuroprotective effects on photoreceptors and RPE cells are primarily mediated through the PEDF receptor (PEDF-R), also known as PNPLA2. This interaction activates pro-survival pathways and counteracts apoptotic stimuli.

Quantitative Data in AMD Research

Quantitative analysis consistently demonstrates a significant reduction of PEDF in the eyes of AMD patients, supporting its role in disease pathogenesis.

Table 1: Relative PEDF Levels in Human Ocular Tissues (AMD vs. Age-Matched Controls)

| Ocular Tissue | Finding in AMD Eyes | Significance (p-value) | Reference |

|---|---|---|---|

| RPE Cells | Significantly Lower | p = 0.0073 | [3] |

| Bruch's Membrane | Significantly Lower | p < 0.0001 | [3] |

| Choroidal Stroma | Significantly Lower | p = 0.0161 | [3] |

| Vitreous Humor | Lower in patients with CNV | - |[11] |

Table 2: Dose-Dependent Effects of PEDF on Angiogenesis In Vitro & In Vivo

| PEDF Concentration | Effect on Endothelial Cells / CNV | Experimental Model | Reference |

|---|---|---|---|

| 20 nM | 41-49% suppression of VEGF-induced proliferation | Retinal Microvascular Endothelial Cells | [7] |

| 0.5–5 µg/mL | Inhibition of migration & tube formation | Endothelial Cell Culture | [12] |

| 90 µg/mL (systemic) | Significantly decreased CNV volume | Laser-induced CNV (mouse) | [12] |

| 360 µg/mL (systemic) | Significantly increased CNV volume | Laser-induced CNV (mouse) |[12] |

Note: The dual effect of PEDF, where high concentrations can paradoxically promote angiogenesis (potentially by stimulating VEGF production), highlights the complexity of its biology and the importance of dose consideration in therapeutic development.[12]

Key Experimental Protocols

The study of SERPINF1/PEDF function relies on a combination of in vitro and in vivo assays to assess its anti-angiogenic and neuroprotective properties.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli and the inhibitory effect of PEDF.

Methodology:

-

Matrix Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or retinal microvascular endothelial cells onto the matrix-coated wells.

-

Treatment: Add pro-angiogenic factors (e.g., VEGF) to stimulate tube formation. In parallel treatment groups, add varying concentrations of recombinant PEDF. Include a negative control (no VEGF) and a positive control (VEGF only).

-

Incubation: Incubate plates for 4-18 hours at 37°C in a CO2 incubator.

-

Visualization & Quantification: Visualize the formation of tube-like networks using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ). A significant reduction in these parameters in PEDF-treated wells indicates anti-angiogenic activity.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

This is the gold-standard animal model for studying neovascular AMD.

Methodology:

-

Animal Model: Use adult C57BL/6 mice or other appropriate strains.

-

Anesthesia & Dilation: Anesthetize the animal and dilate the pupils.

-

Laser Photocoagulation: Use a laser (e.g., Krypton red laser) to create small, targeted burns on the retina, rupturing Bruch's membrane. This injury site serves as a stimulus for CNV.

-

Therapeutic Administration: Administer PEDF (e.g., via intravitreal injection, systemic delivery via osmotic pumps, or AAV-mediated gene therapy) at the time of or after laser treatment. Control groups receive a vehicle or sham treatment.

-

CNV Assessment: After a set period (e.g., 7-14 days), euthanize the animals.

-

Visualization & Quantification: Perfuse the animals with a fluorescent dye (e.g., FITC-dextran) that fills the vasculature. Prepare choroidal flat mounts and visualize the CNV lesions using confocal microscopy. Quantify the volume or area of the neovascular complex. A smaller lesion size in the PEDF-treated group compared to the control group indicates therapeutic efficacy.

Retinal Explant Culture for Neuroprotection Assay

This ex vivo model allows for the study of PEDF's direct protective effects on retinal tissue.

Methodology:

-

Tissue Preparation: Isolate retinas from mice or rats and place them in a culture system.

-

Induce Injury: Induce photoreceptor death using methods like exposure to toxins (e.g., zaprinast) or high levels of oxidative stress (e.g., H2O2).[9][13]

-

Treatment: Treat retinal explants with recombinant PEDF before or during the injury-inducing insult.

-

Assessment of Cell Death: After the incubation period, assess the level of apoptosis and cell death using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Quantification: Quantify the number of TUNEL-positive (apoptotic) cells in the photoreceptor layers. A significant reduction in TUNEL-positive cells in PEDF-treated explants demonstrates a neuroprotective effect.[14]

Therapeutic Potential and Drug Development

The multifaceted protective actions of SERPINF1/PEDF make it a highly attractive therapeutic candidate for AMD. Its ability to simultaneously target both neovascularization and neurodegeneration offers a potential advantage over current anti-VEGF monotherapies, which primarily address CNV.

Therapeutic Strategies Being Explored:

-

Recombinant Protein Therapy: Intravitreal injection of recombinant PEDF protein. Challenges include the need for repeated injections due to protein half-life.

-

Peptide Derivatives: Using smaller, active peptide fragments of PEDF may enhance potency and specificity.[1]

-

Gene Therapy: A promising approach involves using adeno-associated virus (AAV) vectors to deliver the SERPINF1 gene into retinal cells (e.g., RGCs and Müller cells), providing long-term, sustained expression of PEDF from a single injection.[1][14] This could offer a durable treatment for both neovascular AMD and geographic atrophy.

Conclusion

SERPINF1/PEDF is a pivotal homeostatic factor in the human retina. Its downregulation in the aging eye contributes significantly to the key pathologies of AMD, including angiogenesis, neurodegeneration, and inflammation. The robust anti-angiogenic and neuroprotective signaling pathways activated by PEDF provide a strong rationale for its development as a therapeutic agent. Future research, particularly in the realm of long-acting delivery systems like gene therapy, holds the promise of leveraging the power of PEDF to offer a more comprehensive treatment for the millions of patients affected by this blinding disease.

References

- 1. Functional Roles of Pigment Epithelium-Derived Factor in Retinal Degenerative and Vascular Disorders: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pigment epithelium-derived factor (PEDF) and vascular endothelial growth factor (VEGF) in aged human choroid and eyes with age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Ocular delivery of Pigment Epithelium-Derived Factor (PEDF) as a neuroprotectant for Geographic Atrophy [aginganddisease.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Pigment Epithelium-Derived Factor as a Possible Treatment Agent for Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Pigment epithelium derived factor as a neuroprotective agent against ischemic retinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. ETD | The Role of the Retinal Pigment Epithelium and Serpinf1 in Visual Outcomes after Light Damage Exposure | ID: dn39x2965 | Emory Theses and Dissertations [etd.library.emory.edu]

- 11. PEDF deficiency increases the susceptibility of rd10 mice to retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

Srpin803: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Srpin803 has emerged as a promising small molecule inhibitor with significant potential in therapeutic applications, particularly in the context of angiogenesis-related diseases. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. We delve into the experimental methodologies employed to elucidate its mechanism of action, present key quantitative data, and visualize the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's biological activity and the scientific basis for its continued investigation.

Introduction

Pathological angiogenesis, the excessive formation of new blood vessels, is a hallmark of numerous diseases, including cancer and age-related macular degeneration. A key signaling molecule driving this process is Vascular Endothelial Growth Factor (VEGF). Consequently, inhibiting VEGF production or its downstream signaling has been a major focus of therapeutic development. This compound was identified through a pharmacophore-based virtual screening of a large chemical library, followed by in vitro kinase assays, as a potent inhibitor of VEGF production[1][2]. This guide details the subsequent scientific journey to identify and validate its molecular targets, providing a robust framework for its further preclinical and clinical development.

Target Identification

Initial investigations into the mechanism of this compound revealed its ability to suppress VEGF production more effectively than its predecessor, SRPIN340[1][2]. This observation prompted a deeper exploration into its molecular targets. Through a combination of in silico modeling and biochemical assays, this compound was identified as a dual inhibitor of two key protein kinases: Serine-Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2)[1][3].

Primary Targets

-

Serine-Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine-arginine (SR) rich splicing factors. This process is crucial for the expression of various proteins, including pro-angiogenic isoforms of VEGF[4].

-

Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis[5]. It is often found to be dysregulated in cancer and other diseases. CK2 can also influence angiogenesis and is known to phosphorylate and regulate the activity of SRPK1[3].

The dual inhibition of both SRPK1 and CK2 by this compound is believed to be the basis for its potent anti-angiogenic effects[1].

Target Validation: Quantitative Data

The interaction of this compound with its targets has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

| Table 1: In Vitro Kinase Inhibition | |

| Target Kinase | IC50 (µM) |

| SRPK1 | 2.4 - 7.5[2] |

| CK2 | 0.21 - 0.68 |

| SRPK2 | No significant inhibition[2] |

| Table 2: Cellular Activity of this compound and its Conjugates | ||

| Cell Line | Compound | Activity (µM) |

| Hcc827 | This compound | GI50 = 80-98 |

| PC3 | This compound | GI50 = 80-98 |

| U87 | This compound | GI50 = 80-98 |

| A549 | geo35 (c(RGDyK)-SRPIN803 conjugate) | GI50 = 10-16 |

| Hcc827 | geo35 (c(RGDyK)-SRPIN803 conjugate) | GI50 = 10-16 |

| PC3 | geo35 (c(RGDyK)-SRPIN803 conjugate) | GI50 = 10-16 |

| MCF7 | geo35 (c(RGDyK)-SRPIN803 conjugate) | IC50 = 61 |

| MRC5 | geo35 (c(RGDyK)-SRPIN803 conjugate) | IC50 = 63 |

| Jurkat | This compound | Significant reduction in cell viability[3] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways regulated by SRPK1 and CK2. The inhibition of these kinases leads to a downstream reduction in pro-angiogenic factors.

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments used in the identification and validation of this compound's targets.

In Vitro Kinase Assay (SRPK1 & CK2)

This protocol outlines a general procedure for measuring the kinase activity of SRPK1 and CK2 in the presence of this compound.

Caption: In vitro kinase assay workflow.

Materials:

-

Recombinant human SRPK1 or CK2

-

Kinase-specific substrate (e.g., Myelin Basic Protein for SRPK1, synthetic peptide for CK2)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the this compound dilution (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., ARPE-19, Jurkat)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24-72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 values.

VEGF Secretion (ELISA) Assay

This protocol is for quantifying the amount of VEGF secreted by cells into the culture medium.

Materials:

-

Cell line known to secrete VEGF (e.g., ARPE-19)

-

Cell culture medium

-

This compound

-

Human VEGF ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plate

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Culture cells to near confluence in a multi-well plate.

-

Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and VEGF standards to the wells.

-

Incubating to allow VEGF to bind to the capture antibody.

-

Washing the plate.

-

Adding a biotinylated detection antibody.

-

Incubating and washing.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using the VEGF standards and determine the concentration of VEGF in the cell supernatants.

Conclusion

The identification and validation of SRPK1 and CK2 as the primary targets of this compound provide a solid mechanistic foundation for its observed anti-angiogenic properties. The dual inhibitory activity of this compound represents a compelling strategy for targeting the complex signaling networks that drive pathological neovascularization. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further investigate and potentially translate the therapeutic promise of this compound into clinical applications. Future studies should continue to explore the full spectrum of its cellular effects and its efficacy in various disease models.

References

Unraveling the Antiangiogenic Properties of Srpin803: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Srpin803 is a potent small molecule inhibitor with significant antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), this compound shifts the balance from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases such as age-related macular degeneration (AMD) and cancer. This technical guide provides a comprehensive overview of the antiangiogenic effects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Dysregulated angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, and its activity is tightly regulated, in part, through alternative splicing of its pre-mRNA. This process generates a family of VEGF isoforms with either pro-angiogenic (e.g., VEGFxxx a) or anti-angiogenic (e.g., VEGFxxx b) properties.

The Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are key regulators of the cellular splicing machinery. This compound has emerged as a dual inhibitor of these kinases, effectively suppressing pathological angiogenesis in preclinical models. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's antiangiogenic effects.

Mechanism of Action: Dual Inhibition of SRPK1 and CK2

This compound exerts its antiangiogenic effects by inhibiting two key kinases involved in the regulation of pre-mRNA splicing: SRPK1 and CK2.

-

SRPK1 Inhibition: SRPK1 phosphorylates Serine/Arginine-Rich Splicing Factors (SRSFs), most notably SRSF1.[1] Phosphorylated SRSF1 promotes the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF165a isoform.[1][2] By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1.[1] This shifts the splicing machinery towards the distal splice site, resulting in an increased production of the anti-angiogenic VEGF165b isoform.[2]

-

CK2 Inhibition: Casein Kinase 2 (CK2) is another kinase that can phosphorylate and activate splicing factors. The dual inhibition of both SRPK1 and CK2 by this compound leads to a more potent suppression of the pro-angiogenic splicing program.

This dual inhibitory mechanism ultimately reduces the overall pro-angiogenic signaling mediated by VEGF, thereby inhibiting the proliferation, migration, and tube formation of endothelial cells, the key cellular events in angiogenesis.

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, including kinase inhibition and cell growth inhibition assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µM) | Reference |

| SRPK1 | 7.5 | [3] |

| SRPK1 | 2.4 | [3] |

| CK2 | 0.68 | [3] |

| CK2 | 0.21 | [3] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[4]

Table 2: In Vitro Cytostatic Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Hcc827 | Lung Cancer | 80 - 98 | [3] |

| PC3 | Prostate Cancer | 80 - 98 | [3] |

| U87 | Glioblastoma | 80 - 98 | [3] |

GI50: The concentration for 50% of maximal inhibition of cell proliferation.[4]

Experimental Protocols

The antiangiogenic effects of this compound have been validated in preclinical models. Below are detailed methodologies for key experiments.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is widely used to study the exudative form of age-related macular degeneration and to evaluate the efficacy of antiangiogenic therapies.[5]

Experimental Workflow Diagram

Detailed Methodology:

-

Animal Model: C57BL/6J mice are commonly used for this model.

-

Anesthesia and Pupil Dilation: Anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide and 2.5% phenylephrine).[6][7]

-

Laser-Induced CNV: Use a slit lamp delivery system with a coverslip as a contact lens.[8] Apply four laser spots (e.g., 532 nm argon laser, 200 mW power, 0.1-second duration, 75 µm spot size) around the optic disc, avoiding major retinal vessels.[6][8] Successful rupture of Bruch's membrane is indicated by the appearance of a bubble.[5]

-

This compound Administration: this compound can be administered via various routes, including intravitreal injection or as a topical eye ointment. The vehicle and concentration of this compound should be optimized for the specific study.

-

CNV Assessment: After a set period (e.g., 7 days), euthanize the mice.[8] Perfuse the animals through the left ventricle with a fluorescent dye-labeled dextran (e.g., FITC-dextran) to visualize the vasculature.[8]

-

Tissue Processing and Imaging: Enucleate the eyes and fix them in paraformaldehyde.[8] Dissect the anterior segment and retina to obtain retinal pigment epithelium (RPE)-choroid flat mounts.[8]

-

Quantification: Capture fluorescent images of the flat mounts and quantify the area of choroidal neovascularization using image analysis software such as ImageJ.

Zebrafish Angiogenesis Assay

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency.[9]

Experimental Workflow Diagram

Detailed Methodology:

-

Zebrafish Line: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), which express Green Fluorescent Protein in endothelial cells.[10]

-

Embryo Handling: Collect fertilized embryos and raise them in standard E3 embryo medium. Dechorionate the embryos enzymatically or manually before treatment.

-

Compound Treatment: At 24 hours post-fertilization (hpf), array the embryos in a 96-well plate (one embryo per well). Add this compound at various concentrations to the embryo medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the embryos at 28.5°C for a specified period, typically up to 72 hpf.

-

Imaging: At the desired time point, anesthetize the embryos with tricaine to prevent movement.[11] Capture lateral images of the trunk region focusing on the intersegmental vessels (ISVs) using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the total length and/or number of ISVs. The percentage of inhibition of angiogenesis can be calculated relative to the vehicle-treated controls.[11][12]

Conclusion

This compound represents a promising antiangiogenic agent with a well-defined mechanism of action centered on the dual inhibition of SRPK1 and CK2. This leads to the modulation of VEGF-A alternative splicing and a subsequent reduction in pro-angiogenic signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in angiogenesis-related diseases. Future studies should focus on optimizing its delivery and evaluating its efficacy and safety in more advanced preclinical models.

References

- 1. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]

- 7. Frontiers | SLC7A11 Reduces Laser-Induced Choroidal Neovascularization by Inhibiting RPE Ferroptosis and VEGF Production [frontiersin.org]

- 8. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.biobide.com [blog.biobide.com]

- 10. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Srpin803: A Dual Inhibitor of SRPK1 and CK2 and its Impact on Cellular Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Srpin803 is a small molecule compound that has garnered significant interest for its potent anti-angiogenic properties, which are intrinsically linked to its ability to modulate cellular proliferation, particularly in endothelial cells. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a dual inhibitor of Serine-arginine protein kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By targeting these two crucial kinases, this compound disrupts key signaling pathways involved in cell cycle progression, survival, and the regulation of vascular endothelial growth factor (VEGF) isoform expression. This guide details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays to facilitate further research and development.

Introduction

Uncontrolled cellular proliferation is a hallmark of cancer and other proliferative diseases. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process that supplies tumors and other proliferating tissues with essential nutrients and oxygen, thereby enabling their growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. The biological activity of VEGF is tightly regulated, in part, through alternative splicing of its pre-mRNA, which results in the production of pro-angiogenic and anti-angiogenic isoforms.

This compound has emerged as a promising anti-angiogenic agent due to its unique dual inhibitory activity against SRPK1 and CK2, two kinases that play pivotal roles in cellular signaling and gene expression.[1][2][3] This dual inhibition leads to a synergistic suppression of VEGF production and a shift in the balance of VEGF-A isoforms towards the anti-angiogenic variants, thereby impeding endothelial cell proliferation and subsequent blood vessel formation.[1][2]

Mechanism of Action: Dual Inhibition of SRPK1 and CK2

This compound exerts its anti-proliferative effects primarily through the simultaneous inhibition of SRPK1 and CK2.

Inhibition of SRPK1 and its Impact on VEGF-A Splicing

Serine-arginine protein kinase 1 (SRPK1) is a key regulator of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors. One of the most critical substrates of SRPK1 in the context of angiogenesis is the SR protein SRSF1 (Serine/Arginine-Rich Splicing Factor 1). Phosphorylation of SRSF1 by SRPK1 is essential for its nuclear import and its subsequent function in splice site selection.

In the case of VEGF-A pre-mRNA, SRSF1 promotes the use of a proximal splice site in exon 8, leading to the production of the pro-angiogenic VEGF-Axxxa isoforms (e.g., VEGF165). By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1. This leads to a shift in splice site selection towards a distal splice site in exon 8, resulting in the increased production of the anti-angiogenic VEGF-Axxxb isoforms (e.g., VEGF165b). This alteration of the VEGF-A isoform ratio is a key mechanism behind the anti-angiogenic effects of this compound.

Inhibition of CK2 and its Pleiotropic Effects

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is involved in a myriad of cellular processes, including cell cycle control, DNA repair, and signal transduction. CK2 is often found to be upregulated in cancer and is known to phosphorylate a vast number of substrates, thereby influencing multiple signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt, Wnt/β-catenin, and JAK/STAT pathways. By inhibiting CK2, this compound can suppress these pro-proliferative signaling cascades, contributing to its overall anti-cancer and anti-angiogenic activity.

Signaling Pathway

The dual inhibition of SRPK1 and CK2 by this compound converges to potently inhibit cellular proliferation, primarily by suppressing angiogenesis. The following diagram illustrates the key molecular events.

Caption: this compound dual inhibition of SRPK1 and CK2.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytostatic concentrations.

Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases

| Target Kinase | IC50 (nM) | Reference |

| SRPK1 | 2400 | [4] |

| CK2 | 203 | [4] |

Table 2: Cytostatic Activity (GI50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Hcc827 | Non-small cell lung cancer | 80-98 | [4] |

| PC3 | Prostate cancer | 80-98 | [4] |

| U87 | Glioblastoma | 80-98 | [4] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol details the measurement of the cytostatic/cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Adherent cancer cell line of interest (e.g., Hcc827, PC3, U87)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

Zebrafish Angiogenesis Assay

This protocol describes an in vivo assay to assess the anti-angiogenic effects of this compound using a transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)).

-

Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP))

-

Embryo medium (e.g., E3 medium)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

24-well plates

-

Tricaine solution (for anesthesia)

-

Fluorescence stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

Caption: Workflow for the zebrafish angiogenesis assay.

-

Embryo Collection and Maintenance: Collect freshly fertilized embryos from a spawning tank of Tg(fli1:EGFP) zebrafish. Maintain the embryos in E3 medium at 28.5°C.

-

Dechorionation: At 24 hours post-fertilization (hpf), manually dechorionate the embryos using fine forceps under a stereomicroscope.

-

Drug Treatment: Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in E3 medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration. Place individual dechorionated embryos into the wells of a 24-well plate containing the respective treatment or control solutions.

-

Incubation: Incubate the embryos for 48 hours at 28.5°C.

-

Anesthesia and Mounting: At 72 hpf, anesthetize the embryos by adding a few drops of tricaine solution to each well. Once immobilized, carefully mount the embryos on a microscope slide with a coverslip.

-

Image Acquisition: Using a fluorescence stereomicroscope, capture images of the trunk region of each embryo, focusing on the intersegmental vessels (ISVs).

-

Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the total length and/or number of the ISVs in each embryo.

-

Data Analysis: Compare the average ISV length and/or number between the this compound-treated groups and the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed inhibition of angiogenesis.

Conclusion

This compound represents a novel and potent inhibitor of cellular proliferation with a well-defined dual mechanism of action targeting SRPK1 and CK2. Its ability to modulate the alternative splicing of VEGF-A, a critical regulator of angiogenesis, underscores its potential as a therapeutic agent for cancer and other angiogenesis-dependent diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar dual-kinase inhibitors. Future research should focus on in vivo efficacy in various cancer models and the elucidation of the broader downstream effects of combined SRPK1 and CK2 inhibition on cellular proliferation and survival.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Identification of a dual inhibitor of SRPK1 and CK2 that attenuates pathological angiogenesis of macular degeneration in mice | IOVS | ARVO Journals [iovs.arvojournals.org]

- 3. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

Unveiling the Therapeutic Potential of Srpin803: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and experimental data surrounding Srpin803, a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1). This document provides a comprehensive overview of its mechanism of action, therapeutic potential in angiogenesis-related diseases, and detailed methodologies for its preclinical evaluation.

Quantitative Data Summary

This compound has been evaluated for its inhibitory activity against its primary targets, CK2 and SRPK1, and its cytostatic effects on various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Substrate | IC50 (µM) | Reference |

| SRPK1 | LBRNt (62-92) | 2.4 | [1] |

| SRPK1 | LBRNt (62-92) | 7.5 | [2] |

| CK2 | 0.203 | [2] |

Table 2: Cytostatic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Hcc827 | Non-small cell lung cancer | 80-98 | [2] |

| PC3 | Prostate cancer | 80-98 | [2] |

| U87 | Glioblastoma | 80-98 | [2] |

Detailed Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the anti-angiogenic and therapeutic potential of this compound.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction and evaluation of CNV in a mouse model of age-related macular degeneration (AMD) to assess the in vivo efficacy of this compound.[1][3][4]

Materials:

-

C57BL/6J mice (8-12 weeks old)[4]

-

This compound ophthalmic ointment

-

Anesthetic solution (e.g., ketamine/xylazine cocktail)

-

Tropicamide (1%) and phenylephrine (2.5%) eye drops

-

Slit-lamp-mounted diode laser (532 nm) with a coverslip

-

Fluorescein isothiocyanate (FITC)-dextran

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Microscopy imaging system

Procedure:

-

Animal Preparation: Anesthetize the mice and dilate their pupils with tropicamide and phenylephrine eye drops.

-

Laser Photocoagulation:

-

This compound Administration: Immediately after laser treatment, topically administer this compound ophthalmic ointment to the treated eyes.

-

CNV Quantification (7 days post-laser):

-

Anesthetize the mice and perfuse them with PBS followed by FITC-dextran.

-

Enucleate the eyes and fix them in 4% PFA.

-

Dissect the retinas and prepare choroidal flat mounts.

-

Image the flat mounts using a fluorescence microscope.

-

Quantify the area of CNV at each laser spot using image analysis software (e.g., ImageJ).[4]

-

Zebrafish Angiogenesis Assay

This protocol details the use of a transgenic zebrafish model to evaluate the anti-angiogenic effects of this compound in a developing vertebrate.[6][7][8]

Materials:

-

Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) or Tg(fli1:EGFP)) expressing green fluorescent protein in their vasculature.[6][9]

-

This compound solution in embryo medium

-

96-well plates

-

Fluorescence microscope

Procedure:

-

Embryo Preparation: Collect and stage zebrafish embryos. At 24 hours post-fertilization (hpf), dechorionate the embryos.

-

This compound Treatment:

-

Incubation: Incubate the embryos at 28.5 °C for 48 hours (until 72 hpf).

-

Imaging and Quantification:

In Vitro Kinase Inhibition Assay

This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1 and CK2.[11][12][13][14]

Materials:

-

Recombinant human SRPK1 and CK2 enzymes

-

Specific substrates (e.g., LBRNt (62-92) for SRPK1)

-

This compound at various concentrations

-

ATP (radiolabeled or with a detection system)

-

Kinase reaction buffer

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or luminescence-based ATP detection kit)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

-

Termination and Detection:

-

Stop the reaction.

-

Detect the amount of substrate phosphorylation. This can be done by measuring the incorporation of radiolabeled phosphate onto the substrate or by quantifying the amount of ATP remaining in the reaction.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the procedure to assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.[15][16][17]

Materials:

-

Human cancer cell lines (e.g., Hcc827, PC3, U87)

-

This compound at various concentrations

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[16]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The anti-angiogenic effects of this compound are attributed to its dual inhibition of SRPK1 and CK2, which disrupts the signaling pathways leading to the production of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).

This compound Mechanism of Action

This compound exerts its anti-angiogenic effects by interfering with two key cellular kinases. The inhibition of SRPK1 alters the alternative splicing of VEGF pre-mRNA, leading to a decrease in the production of the pro-angiogenic VEGF-A isoform. Concurrently, the inhibition of CK2, a kinase involved in numerous cellular processes including angiogenesis, further contributes to the reduction of pro-angiogenic signaling.

Figure 1: Simplified diagram of this compound's dual inhibitory mechanism.

SRPK1-Mediated VEGF Splicing Pathway

SRPK1 plays a critical role in the alternative splicing of VEGF pre-mRNA by phosphorylating the splicing factor SRSF1. Phosphorylated SRSF1 promotes the selection of the proximal splice site in exon 8 of the VEGF pre-mRNA, leading to the production of the pro-angiogenic VEGF-A isoform. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, thereby shifting the splicing machinery towards the distal splice site and favoring the production of the anti-angiogenic VEGF-Axxxb isoform.[18]

Figure 2: this compound's impact on the SRPK1-mediated VEGF splicing pathway.

General Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound typically follows a hierarchical approach, starting with in vitro characterization and progressing to in vivo efficacy studies.

Figure 3: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of angiogenesis-dependent diseases, particularly neovascular AMD. Its dual inhibitory action against SRPK1 and CK2 provides a multi-faceted approach to block pro-angiogenic signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery, evaluating its long-term efficacy and safety in more advanced preclinical models, and exploring its potential in other angiogenesis-related pathologies.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Generate a Vascular-Labelled Transgenic Zebrafish Model to Study Tumor Angiogenesis and Extravasation | Springer Nature Experiments [experiments.springernature.com]

- 7. biobide.com [biobide.com]

- 8. agilent.com [agilent.com]

- 9. Multimodal Investigation of Angiogenesis and Its Prevention by Small Compounds in a Zebrafish Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 13. In vitro kinase assay [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Altered VEGF Splicing Isoform Balance in Tumor Endothelium Involves Activation of Splicing Factors Srpk1 and Srsf1 by t… [ouci.dntb.gov.ua]

Methodological & Application

Srpin803: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Srpin803 is a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine Protein Kinase 1 (SRPK1).[1][2] This small molecule has demonstrated antiangiogenic properties and cytostatic effects on various cancer cell lines, making it a valuable tool for research in areas such as oncology and age-related macular degeneration.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by inhibiting two key kinases:

-

Casein Kinase 2 (CK2): A highly pleiotropic serine/threonine kinase involved in numerous cellular processes, including cell cycle control, signal transduction, and apoptosis.[2] Dysregulation of CK2 is implicated in various diseases, particularly cancer.

-

Serine/Arginine Protein Kinase 1 (SRPK1): A key regulator of splicing factors, which plays a crucial role in mRNA processing.[2] SRPK1 is involved in angiogenesis and its inhibition can prevent the production of vascular endothelial growth factor (VEGF).[2][3]

By dually inhibiting CK2 and SRPK1, this compound can modulate multiple signaling pathways involved in cell proliferation and angiogenesis.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against its target kinases and its growth inhibitory effects on various cell lines.

Table 1: Inhibitory Activity of this compound against Target Kinases

| Target | IC₅₀ Value |

| CK2 | 203 nM[1] - 0.68 µM[3][4] |

| SRPK1 | 2.4 µM[1] - 7.5 µM[3][4] |

Table 2: Cytostatic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ Value (µM) |

| Hcc827 | Non-small cell lung cancer | 80 - 98[1][3] |